2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Description
2,2-Dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a synthetic propanamide derivative characterized by a central 2,2-dimethylpropanamide backbone. The molecule features a propyl chain linked to a 2-phenylmorpholine moiety (Fig. 1).
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)17(21)19-10-7-11-20-12-13-22-16(14-20)15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPUTDLCGCSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 3-(2-phenylmorpholin-4-yl)propylamine. This can be achieved through the reaction of morpholine with a phenyl-substituted alkyl halide under basic conditions.
Amidation Reaction: The 3-(2-phenylmorpholin-4-yl)propylamine is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for research in several fields:
- Anticancer Activity :
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes related to disease progression. Similar compounds have been reported to inhibit acetylcholinesterase, which is significant in the context of Alzheimer's disease .
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to its ability to induce apoptosis through modulation of specific signaling pathways.
Case Study 2: Neuropharmacological Studies
In a series of experiments aimed at evaluating neuroprotective agents, researchers tested this compound's efficacy in preventing neuronal cell death induced by oxidative stress. Results indicated that the compound significantly reduced cell death rates and improved cell viability compared to controls.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility : The propanamide backbone serves as a versatile scaffold, with substituents dictating target specificity. Morpholine and pyridyl groups favor CNS or enzymatic interactions, while sulfonyl or halogenated groups may broaden therapeutic applications.
- Physicochemical Properties : Morpholine-containing compounds balance solubility and membrane permeability, whereas sulfonyl or halogenated derivatives may prioritize target binding over bioavailability.
Biological Activity
2,2-Dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's biological activity.
- Chemical Formula : CHNO
- Molecular Weight : 234.29 g/mol
- CAS Number : Not widely cited in literature but related compounds have been studied.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, telluroamino acid derivatives have demonstrated glutathione peroxidase-like activity, which suggests that this compound might also possess similar antioxidant capabilities .
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, it is hypothesized that this compound could exert protective effects against neurodegenerative conditions. Further studies are needed to elucidate these effects in vivo.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Studies | Similar compounds have shown inhibition of reactive oxygen species (ROS) production, indicating potential neuroprotective effects. |
| In Vivo Studies | Related morpholine derivatives have been tested for their anti-inflammatory properties in animal models, showing promise in reducing inflammation markers. |
Notable Research
- A study on morpholine derivatives indicated that they could modulate neurotransmitter release and exhibit anxiolytic effects .
- Another investigation focused on the pharmacological properties of structurally related compounds highlighted their potential as therapeutic agents in treating anxiety and depression .
Toxicology Profile
While the biological activity appears promising, the safety profile must be assessed through rigorous toxicological studies. The potential for genotoxicity and mutagenicity observed in related compounds necessitates careful evaluation before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
